molecular formula C9H12N2O5 B12631294 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan CAS No. 921772-00-1

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

Katalognummer: B12631294
CAS-Nummer: 921772-00-1
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: ZPDJBHYNBSVUEB-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is an organic compound with the molecular formula C9H12N2O5. It is characterized by a furan ring substituted with a dinitropentan group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan typically involves the nitration of a suitable precursor. One common method is the nitration of 2-pentanone followed by cyclization to form the furan ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the dinitro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo additional chemical transformations .

Wissenschaftliche Forschungsanwendungen

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is unique due to its dinitro substitution, which imparts distinct chemical reactivity and potential biological activities not commonly found in other furan derivatives .

Eigenschaften

CAS-Nummer

921772-00-1

Molekularformel

C9H12N2O5

Molekulargewicht

228.20 g/mol

IUPAC-Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

InChI

InChI=1S/C9H12N2O5/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

ZPDJBHYNBSVUEB-YUMQZZPRSA-N

Isomerische SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Kanonische SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.